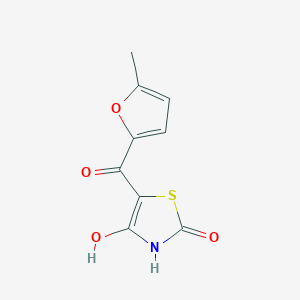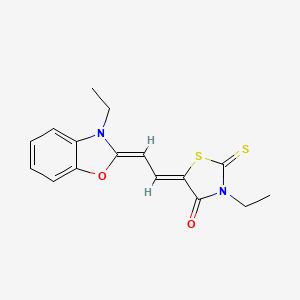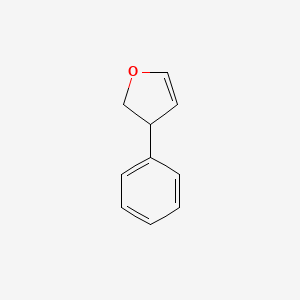
3-Phenyl-2,3-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2,3-dihydrofuran is an organic compound belonging to the class of dihydrofurans. This compound features a furan ring that is partially saturated, with a phenyl group attached to the second carbon atom. Dihydrofurans are known for their biological and pharmacological activities, making them significant in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,3-dihydrofuran can be achieved through several methods. One common approach involves the palladium-catalyzed Heck arylation of 2,3-dihydrofuran with aryl iodides. This reaction typically employs chiral ionic liquids containing L-prolinate and L-lactate anions, resulting in high enantioselectivity . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of scalable catalytic processes. The use of solid nano-catalysts, such as SiO2 nanoparticles, has been reported for the diastereoselective synthesis of trans-2,3-dihydrofuran derivatives . These methods are environmentally favorable, as they do not require organic solvents and have high yields with low catalyst loading.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-2,3-dihydrofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated tetrahydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenyl-substituted furan derivatives.
Reduction: Formation of phenyl-substituted tetrahydrofuran derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2,3-dihydrofuran has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Phenyl-2,3-dihydrofuran involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrofuran: A simpler analog without the phenyl group.
2-Phenylfuran: A fully unsaturated analog with a phenyl group attached to the furan ring.
Tetrahydrofuran: A fully saturated analog without the phenyl group.
Uniqueness
3-Phenyl-2,3-dihydrofuran is unique due to its partially saturated furan ring and the presence of a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
56718-06-0 |
|---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
3-phenyl-2,3-dihydrofuran |
InChI |
InChI=1S/C10H10O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-7,10H,8H2 |
InChI-Schlüssel |
LKNXCDZIIQHKHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



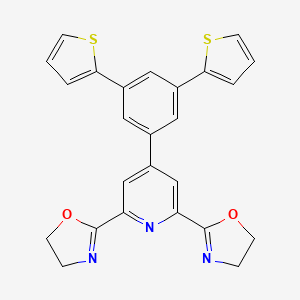
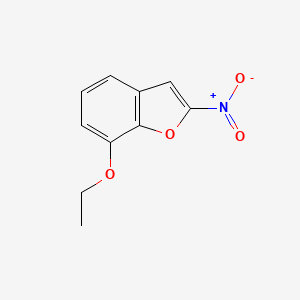
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
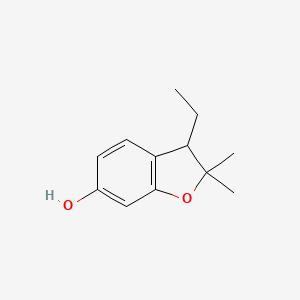
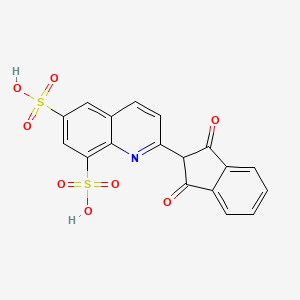
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
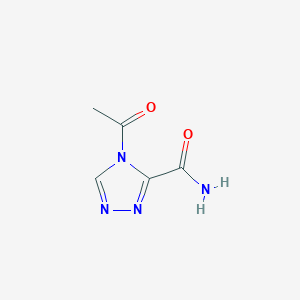

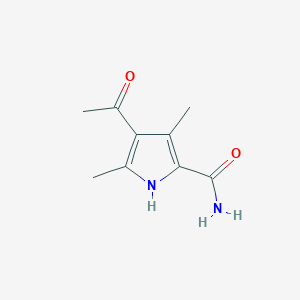
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
